

Acetylatractylodinol (CAS 61582-39-6): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Acetylatractylodinol**

Cat. No.: **B149813**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylatractylodinol, a polyacetylene compound primarily isolated from the rhizomes of *Atractylodes lancea*, has demonstrated significant biological activity, particularly in the realm of anti-inflammatory research. This technical guide provides a comprehensive overview of **Acetylatractylodinol**, including its chemical properties, biological activities with a focus on its inhibitory effects on 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), and putative signaling pathways. Detailed experimental protocols for its isolation and key biological assays are presented, alongside structured quantitative data and visual representations of its potential mechanisms of action to support further research and drug development endeavors.

Chemical and Physical Properties

Acetylatractylodinol is a polyacetylene derivative with the following chemical properties:

Property	Value	Reference
CAS Number	61582-39-6	N/A
Molecular Formula	C ₁₅ H ₁₂ O ₃	N/A
Molecular Weight	240.25 g/mol	N/A
IUPAC Name	[(2E,8E)-9-(furan-3-yl)nona-2,8-dien-4,6-diynyl] acetate	N/A
Canonical SMILES	CC(=O)OC/C=C/C/C#CC#C/C=C/C/c1ccoc1	N/A

Biological Activity

The primary reported biological activity of **Acetylatractylodinol** is its anti-inflammatory effect, attributed to its potent inhibition of key enzymes in the arachidonic acid cascade.

Anti-inflammatory Activity

Acetylatractylodinol has been shown to be a strong inhibitor of both 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), enzymes responsible for the biosynthesis of pro-inflammatory leukotrienes and prostaglandins, respectively.

Table 1: In Vitro Inhibitory Activity of **Acetylatractylodinol**

Target Enzyme	IC ₅₀ (μM)	Source Organism	Reference
5-Lipoxygenase (5-LOX)	3	Atractylodes lancea	[1]
Cyclooxygenase-1 (COX-1)	1	Atractylodes lancea	[1]

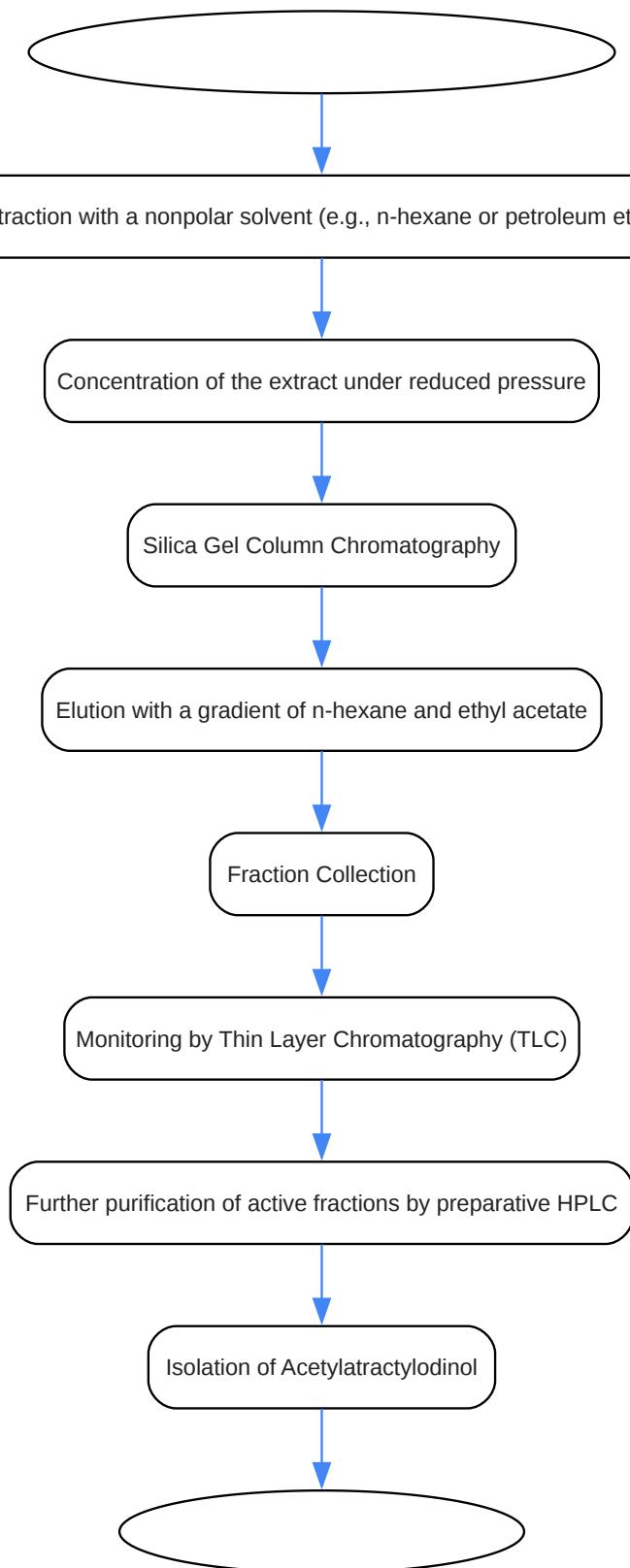
Effects on Gastrointestinal Motility (Related Compounds)

While direct studies on **Acetylatractylodinol** are limited, related compounds from *Atractylodes japonica*, such as atracylодiol and diacetyl-atractylодiol, have been shown to stimulate the contractility of rat distal colon. This effect is thought to be mediated through the inhibition of nitrergic-purinergic relaxation pathways. It is plausible that **Acetylatractylodinol** may exhibit similar prokinetic properties, warranting further investigation.

Experimental Protocols

Isolation of Acetylatractylodinol from *Atractylodes lancea*

The following is a generalized protocol for the isolation of polyacetylenes, including **Acetylatractylodinol**, from the rhizomes of *Atractylodes lancea*.

[Click to download full resolution via product page](#)**Figure 1:** General workflow for the isolation of **Acetyltracylodinol**.

Methodology:

- Extraction: Dried and powdered rhizomes of *Atractylodes lancea* are extracted with a suitable nonpolar solvent such as n-hexane or petroleum ether at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the polyacetylenes.
- Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Chromatographic Separation: The crude extract is subjected to silica gel column chromatography.
- Elution: The column is eluted with a gradient solvent system, typically starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
- Fraction Collection and Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of **Acetylatractylodinol**, often visualized under UV light.
- Purification: Fractions containing the compound of interest are pooled, concentrated, and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Acetylatractylodinol**.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is a representative method for determining the 5-LOX inhibitory activity of **Acetylatractylodinol**.

Materials:

- 5-Lipoxygenase (from potato or human recombinant)
- Linoleic acid (substrate)
- Borate buffer (pH 9.0)
- Test compound (**Acetylatractylodinol**) dissolved in a suitable solvent (e.g., DMSO)

- UV-Vis Spectrophotometer

Procedure:

- The enzyme is pre-incubated with the test compound (**Acetyltractylodinol**) at various concentrations in borate buffer for a short period (e.g., 5 minutes) at room temperature.
- The reaction is initiated by the addition of the substrate, linoleic acid.
- The formation of the hydroperoxy derivative of linoleic acid is monitored by measuring the increase in absorbance at 234 nm over time.
- The inhibitory activity is calculated as the percentage of inhibition compared to a control reaction without the inhibitor.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay

This protocol is a representative method for determining the COX-1 inhibitory activity of **Acetyltractylodinol**.

Materials:

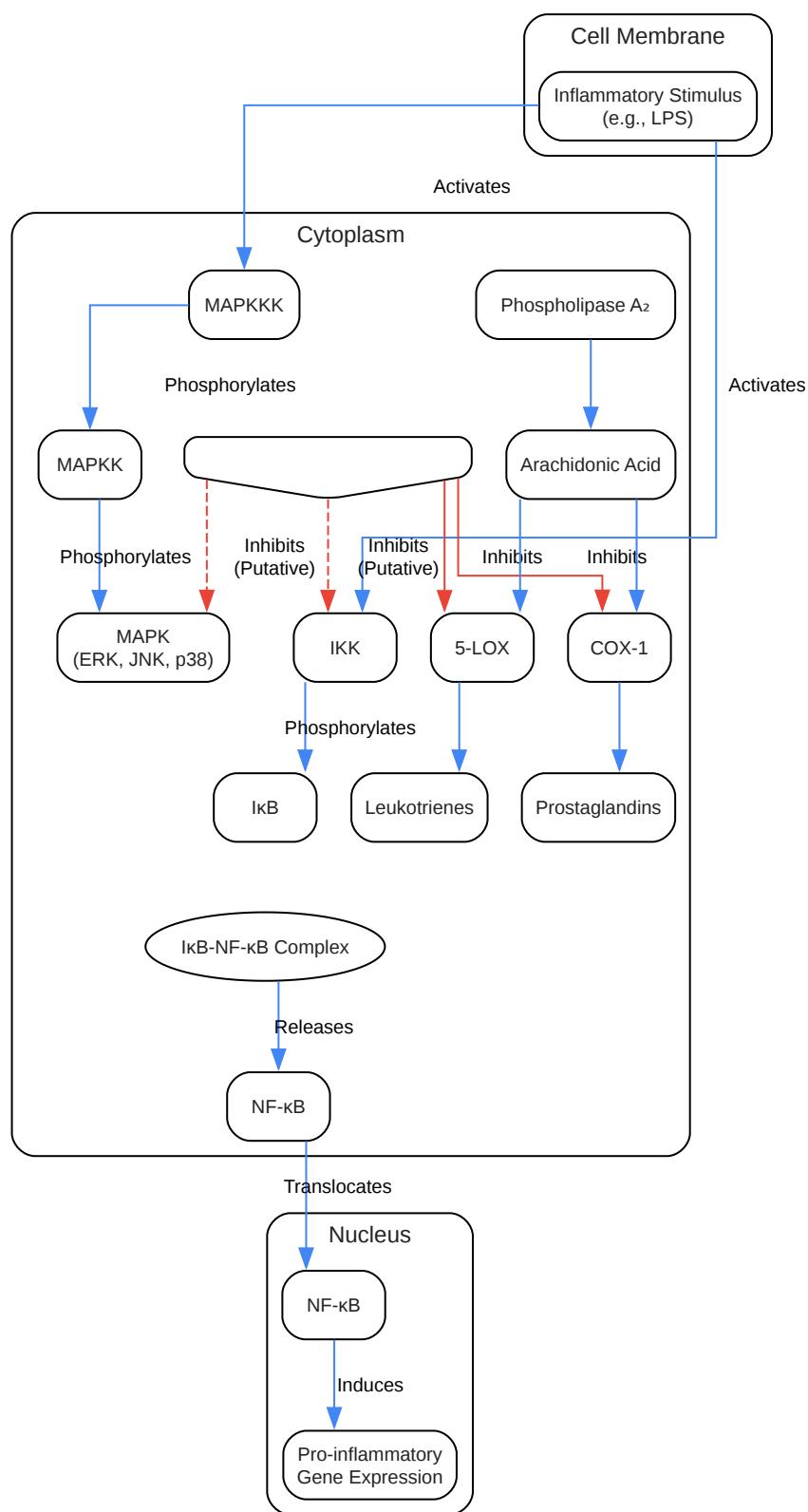
- COX-1 enzyme (from ram seminal vesicles or human recombinant)
- Arachidonic acid (substrate)
- Tris-HCl buffer (pH 8.0)
- Cofactors (e.g., hematin, glutathione)
- Test compound (**Acetyltractylodinol**) dissolved in a suitable solvent (e.g., DMSO)
- Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

Procedure:

- The COX-1 enzyme is pre-incubated with the test compound (**Acetyltracylodonol**) at various concentrations in Tris-HCl buffer containing necessary cofactors.
- The reaction is initiated by the addition of the substrate, arachidonic acid.
- The reaction is allowed to proceed for a specific time (e.g., 10-15 minutes) at 37°C and then terminated.
- The amount of Prostaglandin E₂ (PGE₂) produced is quantified using a specific Enzyme Immunoassay (EIA) kit.
- The inhibitory activity is calculated as the percentage of inhibition of PGE₂ production compared to a control reaction without the inhibitor.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Putative Signaling Pathways

Based on the known anti-inflammatory effects of **Acetyltracylodonol** and the mechanisms of related compounds, the following signaling pathways are proposed as potential targets.

[Click to download full resolution via product page](#)**Figure 2: Putative anti-inflammatory signaling pathways of Acetylatractylocladinol.**

Acetylatractylodinol's primary mechanism of anti-inflammatory action is the direct inhibition of 5-LOX and COX-1, thereby reducing the production of leukotrienes and prostaglandins. Additionally, based on studies of the related compound atractylodin, it is hypothesized that **Acetylatractylodinol** may also interfere with upstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways. Inhibition of these pathways would lead to a downstream reduction in the expression of various pro-inflammatory genes.

Future Directions

While the inhibitory effects of **Acetylatractylodinol** on 5-LOX and COX-1 are well-documented, further research is required to fully elucidate its pharmacological profile. Key areas for future investigation include:

- Confirmation of Signaling Pathway Modulation: Detailed studies are needed to confirm the inhibitory effects of **Acetylatractylodinol** on the MAPK and NF- κ B signaling pathways.
- In Vivo Efficacy: Preclinical in vivo studies are necessary to evaluate the anti-inflammatory efficacy and pharmacokinetic properties of **Acetylatractylodinol** in animal models.
- Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of **Acetylatractylodinol** analogs could lead to the development of more potent and selective anti-inflammatory agents.
- Gastrointestinal Motility: Direct investigation into the effects of **Acetylatractylodinol** on gastrointestinal motility is warranted to explore its potential as a prokinetic agent.

Conclusion

Acetylatractylodinol is a promising natural product with potent anti-inflammatory properties. Its dual inhibition of 5-LOX and COX-1, coupled with its potential to modulate key inflammatory signaling pathways, makes it an attractive candidate for further drug development. This technical guide provides a foundational resource for researchers and scientists to advance the understanding and potential therapeutic application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Acetylactractylodinol (CAS 61582-39-6): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b149813#acetylactractylodinol-cas-number-61582-39-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com